6-Bromo-5-chloro-2-methylpyridin-3-amine
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Overview
Description
6-Bromo-5-chloro-2-methylpyridin-3-amine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine, chlorine, and methyl substituents on the pyridine ring
Mechanism of Action
Action Environment:
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. For instance, pH changes may alter its solubility or reactivity. Additionally, exposure to light or oxidative conditions could affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloro-2-methylpyridin-3-amine typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-chloro-2-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Bromo-5-chloro-2-methylpyridin-3-amine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
6-Bromo-2-methylpyridin-3-amine: Lacks the chlorine substituent at the 5-position, potentially altering its chemical properties.
5-Chloro-2-methylpyridin-3-amine: Lacks the bromine substituent, which may influence its reactivity in cross-coupling reactions.
Uniqueness
6-Bromo-5-chloro-2-methylpyridin-3-amine is unique due to the presence of both bromine and chlorine substituents on the pyridine ring.
Properties
IUPAC Name |
6-bromo-5-chloro-2-methylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c1-3-5(9)2-4(8)6(7)10-3/h2H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAPXABRAYBXJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1N)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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